molecular formula C20H13ClN2O2S2 B2917698 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 325986-73-0

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2917698
CAS No.: 325986-73-0
M. Wt: 412.91
InChI Key: IIAUUDZPZSSWAQ-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 325986-73-0) is a high-purity synthetic compound supplied at 95%+ purity for research applications . This benzamide derivative features a distinct molecular architecture, with a 4-phenoxybenzamide group linked to a 4-(5-chlorothiophen-2-yl)thiazol-2-yl scaffold (Molecular Formula: C20H13ClN2O2S2; Molecular Weight: 412.91) . Compounds within the N-(thiazol-2-yl)-benzamide class are recognized in neuroscience research for their activity as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates these analogs act as negative allosteric modulators, exhibiting state-dependent inhibition and non-competitive antagonism of Zn2+-induced ZAC signalling, potentially by targeting the receptor's transmembrane and/or intracellular domains . The structural combination of the thiophene and thiazole rings, which are privileged structures in medicinal chemistry, contributes to the molecule's ability to interact with biological targets . Thiazole derivatives are extensively investigated for their broad pharmacological potential, including applications in analgesic and anti-inflammatory research due to their ability to modulate enzymatic targets like COX-2 . This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)16-12-26-20(22-16)23-19(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAUUDZPZSSWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes thiazole and thiophene moieties, which are known to impart various biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H15ClN2O2S
Molecular Weight 336.83 g/mol
CAS Number 899967-89-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes. One of the proposed mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation. By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines and chemokines from activated immune cells. This suggests its potential as a therapeutic agent for treating inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. Studies have demonstrated that it can alleviate pain in animal models, indicating its potential use in pain management therapies.

Case Studies

  • Study on Inflammatory Response : A study conducted on mice demonstrated that administration of this compound significantly reduced swelling and pain associated with induced paw inflammation. The results indicated a marked decrease in COX activity and pro-inflammatory cytokine levels compared to control groups.
  • Analgesic Activity Assessment : In a separate study focusing on analgesic properties, this compound was tested against standard analgesics in a formalin-induced pain model. The findings revealed that it provided comparable pain relief, suggesting its viability as an alternative analgesic agent.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted based on their biological activities:

Compound Anti-inflammatory Activity Analgesic Activity
This compoundHighModerate
Compound A (similar structure)ModerateHigh
Compound B (different structure)LowModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight logP Biological Activity/IC₅₀ Reference
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 5-Cl-thiophen, 4-phenoxybenzamide ~380.8* ~4.5* Not reported (structural analogue)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl-thiazole, 2,4-difluorobenzamide 303.7 3.2 PFOR enzyme inhibition (via amide anion)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl, 2-phenoxybenzamide 310.4 4.1 129.23% activity (p < 0.05)
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl-thiazole, 2-nitrobenzamide 401.8 4.8 Not reported (ZINC01518590)

Notes:

  • *Estimated values based on structural similarity.
  • The 4-phenoxy group in the target compound may enhance π-π stacking compared to 2-phenoxy derivatives .

Physicochemical Properties

  • Hydrogen Bonding : The amide group in the target compound facilitates intermolecular hydrogen bonds (N–H···N/O), as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which forms centrosymmetric dimers .

Structure-Activity Relationships (SAR)

  • Thiazole Substitution : Chlorine at the 5-position (thiophen or thiazole) improves enzyme inhibition by enhancing electrophilicity .
  • Benzamide Modifications: Para-substituted phenoxy groups (vs. ortho) optimize steric alignment with enzyme active sites, as seen in COX-2-selective inhibitors .
  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., Cl, F) increase binding affinity but may reduce solubility .

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